Sitoindoside I

Overview

Description

Esterified Steryl Glucosides are sterol derivatives that have been found in various natural sources such as vegetables, vegetable oils, fruits, cereals, legumes, fungi, and algae . These compounds are formed by the esterification of steryl glucosides, which are sterols glycosylated at their hydroxy group . Esterified Steryl Glucosides play a significant role in the biophysical properties of cell membranes and are involved in various biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Esterified Steryl Glucosides involves the esterification of steryl glucosides. This process can be achieved through enzymatic methods using thermostable enzymes such as steryl glucosidases . These enzymes catalyze the transfer of fatty acyl groups to the hydroxyl group at the C-3 position of the sterol backbone . The reaction conditions typically involve the use of recombinant microorganisms for the expression of these enzymes, followed by fermentation and ultrafiltration techniques .

Industrial Production Methods: Industrial production of Esterified Steryl Glucosides involves the use of biotechnological processes to produce thermostable steryl glucosidases on a large scale . These enzymes are then used to treat vegetable oil-derived biodiesel to remove steryl glucosides, which are contaminants that can clog filters and injectors of diesel engines . The process is efficient, scalable, and cost-effective, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Esterified Steryl Glucosides undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of Esterified Steryl Glucosides include oxidizing agents, reducing agents, and catalysts for substitution reactions . The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major products formed from the reactions of Esterified Steryl Glucosides include modified steryl glucosides with altered biophysical properties . These products are used in various applications, including biodiesel production and as bioactive lipids in pre-germinated brown rice .

Scientific Research Applications

Esterified Steryl Glucosides have a wide range of scientific research applications. In chemistry, they are used to study the biophysical properties of cell membranes and their role in cellular processes . In biology, they are investigated for their potential therapeutic applications, including immune modulation and lipid metabolism . In medicine, Esterified Steryl Glucosides are explored for their potential use in treating diseases related to lipid metabolism and immune responses . In industry, they are used in the production of biodiesel and as bioactive lipids in food products .

Mechanism of Action

The mechanism of action of Esterified Steryl Glucosides involves their incorporation into cell membranes, where they alter the membrane’s biophysical properties . This alteration can confer resistance against stress by freezing or heat shock to cells . Additionally, Esterified Steryl Glucosides can modulate immune responses by interacting with molecular targets such as glucocerebrosidases and NKT cells . These interactions play a crucial role in lipid metabolism and immune modulation .

Comparison with Similar Compounds

Esterified Steryl Glucosides are similar to other steryl glycosides, such as sitosteryl glucoside, campesteryl glucoside, and stigmasteryl glucoside . Esterified Steryl Glucosides are unique due to their esterified form, which enhances their biophysical properties and functionality . Compared to non-esterified steryl glucosides, Esterified Steryl Glucosides have improved stability and resistance to environmental stress .

List of Similar Compounds:- Sitosteryl Glucoside

- Campesteryl Glucoside

- Stigmasteryl Glucoside

- Cholesteryl Glucoside

- Phytosteryl 6’-O-acyl-glucoside

Esterified Steryl Glucosides stand out due to their unique esterified structure, which provides enhanced properties and a wide range of applications in various fields.

Biological Activity

Sitoindoside I is a significant compound derived from Withania somnifera, commonly known as Ashwagandha. This compound belongs to the class of withanolides and has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

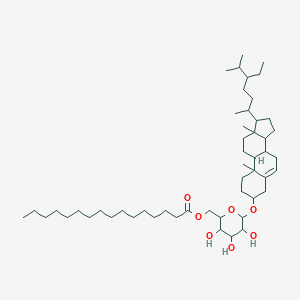

This compound is characterized by its unique structure comprising a glucose moiety linked to a steroidal backbone. This structural arrangement contributes to its biological efficacy.

Chemical Structure

- Molecular Formula : CHO

- Molecular Weight : 511.63 g/mol

1. Anti-Cancer Activity

This compound exhibits promising anti-cancer properties. A study demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Breast Cancer | Induces apoptosis | Inhibition of NF-κB pathway |

| Colon Cancer | Reduces cell viability | Activation of caspases |

| Lung Cancer | Suppresses tumor growth | Modulation of p53 expression |

2. Anti-Inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Effects

This compound has been shown to protect neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's. It enhances the expression of neuroprotective proteins and reduces neuroinflammation.

Case Study: Neuroprotection in Alzheimer's Disease

In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in:

- Decreased levels of amyloid-beta plaques.

- Improved cognitive function as assessed by behavioral tests.

- Enhanced antioxidant enzyme activity.

4. Anti-Microbial Activity

This compound exhibits significant antibacterial properties against Helicobacter pylori, which is implicated in gastric ulcers and cancer.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Helicobacter pylori | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

5. Immunomodulatory Effects

Studies have shown that this compound can enhance immune response by increasing the production of cytokines and activating macrophages, making it a potential candidate for immunotherapy applications.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.

- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Cytokine Modulation : Inhibition or stimulation of specific cytokines involved in inflammation and immune response.

Properties

IUPAC Name |

[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLYMCVRBRHEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H90O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sitoindoside I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18749-71-8 | |

| Record name | Sitoindoside I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 165 °C | |

| Record name | Sitoindoside I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.